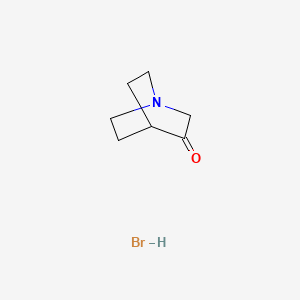
3-Quinuclidinone hydrobromide
Cat. No. B8580359
M. Wt: 206.08 g/mol
InChI Key: UJUGNCXQHZNLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05744606
Procedure details


21.8 g (167 mol) of 62 percent hydrobromic acid was added dropwise to a solution of 19.0 g (152 mol) of 3-quinuclidinone in 50 ml of water and thereaction mixture was evaporated to dryness. The residue was suspended in 100 ml of tetrahydrofuran, filtered off on a frit and washed with 50 ml oftetrahydrofuran. After drying, 30.5 g (98 percent) of 3-quinuclidinone hydrobromide were isolated in the form of white crystals.



Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[BrH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2>O>[BrH:1].[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
mixture was evaporated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off on a frit
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 ml oftetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.N12CC(C(CC1)CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.5 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
